

2-Furoyl Chloride: A Comprehensive Technical Guide for Synthetic Applications

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Compound of Interest

Compound Name: **2-Furoyl chloride**

Cat. No.: **B032585**

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Introduction: The Enduring Utility of a Versatile Heterocyclic Building Block

2-Furoyl chloride (CAS No. 527-69-5), the acyl chloride derivative of 2-furoic acid, is a highly reactive and versatile intermediate pivotal to modern organic synthesis.^{[1][2]} Its furan moiety, a five-membered aromatic heterocycle containing oxygen, imparts unique electronic properties and conformational rigidity, making it a privileged scaffold in medicinal chemistry and materials science. This guide provides an in-depth exploration of the physical properties, chemical behavior, and practical applications of **2-furoyl chloride**, tailored for researchers, chemists, and drug development professionals. We will delve into not just the "what" but the "why" of its reactivity and provide field-proven insights into its handling and application. Its significance is underscored by its role as a key intermediate in the synthesis of numerous pharmaceuticals, including the anti-inflammatory corticosteroid Mometasone Furoate and the antihypertensive agent Prazosin, as well as various agrochemicals.^{[3][4]}

Physicochemical and Spectroscopic Data

A thorough understanding of a reagent's physical and analytical characteristics is fundamental to its effective use in a laboratory setting. **2-Furoyl chloride** is a colorless to light yellow or brown liquid that is sensitive to moisture and should be stored under an inert atmosphere.^[5] It is a combustible liquid and a powerful lachrymator, necessitating careful handling in a well-ventilated fume hood with appropriate personal protective equipment.^{[6][7]}

Core Physical and Chemical Properties

For ease of reference, the key physical and chemical data for **2-furoyl chloride** are summarized in the table below.

Property	Value	Source(s)
CAS Number	527-69-5	[2] [4]
Molecular Formula	C ₅ H ₃ ClO ₂	[4] [8]
Molecular Weight	130.53 g/mol	[2] [4]
Appearance	Colorless to light yellow/brown liquid	
Melting Point	-2 °C (28 °F; 271 K)	[2]
Boiling Point	173-174 °C (343-345 °F; 446-447 K) at 760 mmHg	
Density	1.324 g/mL at 25 °C	
Refractive Index (n ²⁰ /D)	1.531	
Solubility	Decomposes in water. Soluble in acetone and ether.	
Flash Point	85 °C (185 °F) - closed cup	[9]

Spectroscopic Signature for Compound Verification

Verifying the identity and purity of **2-furoyl chloride** is critical. The following data provides a reference for its spectroscopic characterization.

- ¹H NMR (300 MHz, CDCl₃): The proton NMR spectrum is characterized by three distinct signals corresponding to the furan ring protons. The expected chemical shifts are approximately δ 7.77 (dd, J=1.7, 0.9 Hz, 1H), δ 7.50 (dd, J=3.7, 0.9 Hz, 1H), and δ 6.65 (dd, J=3.7, 1.7 Hz, 1H).[6]

- ^{13}C NMR: The carbon NMR spectrum will show characteristic peaks for the carbonyl carbon and the four carbons of the furan ring. The anticipated shifts are approximately 157.0 (C=O), 149.0, 146.0, 122.0, and 113.0 ppm.[10][11]
- Infrared (IR) Spectroscopy: The IR spectrum is dominated by a strong, sharp absorption band characteristic of the acid chloride carbonyl (C=O) stretch, typically appearing around 1750-1780 cm^{-1} . Additional bands corresponding to C-O and C-H stretching and bending of the furan ring will also be present.[5][11][12]
- Mass Spectrometry (MS): Electron Ionization (EI) mass spectrometry will show a molecular ion peak (M^+) at m/z 130 and 132 in an approximate 3:1 ratio, corresponding to the ^{35}Cl and ^{37}Cl isotopes. A prominent fragment is typically observed at m/z 95, resulting from the loss of the chlorine atom, corresponding to the furoyl cation $[\text{C}_5\text{H}_3\text{O}_2]^+$.[13]

Synthesis and Chemical Reactivity

Preferred Synthetic Protocol: From 2-Furoic Acid

The most common and reliable method for the laboratory-scale synthesis of **2-furoyl chloride** is the reaction of 2-furoic acid with a chlorinating agent, such as thionyl chloride (SOCl_2) or oxalyl chloride.[2] The use of thionyl chloride is often preferred due to the gaseous nature of the byproducts (SO_2 and HCl), which simplifies purification.[14]

Experimental Protocol: Synthesis of **2-Furoyl Chloride** using Thionyl Chloride

- Setup: Equip a round-bottom flask with a reflux condenser and a gas outlet connected to a trap (e.g., a bubbler with aqueous NaOH) to neutralize the evolved HCl and SO_2 gases. The entire apparatus must be thoroughly dried to prevent hydrolysis of the product.
- Reagents: To the flask, add 2-furoic acid (1.0 eq). Under a fume hood, cautiously add an excess of thionyl chloride (SOCl_2 , typically 2.0-2.5 eq). A catalytic amount of N,N-dimethylformamide (DMF, ~1-2 drops) can be added to accelerate the reaction.
- Reaction: Heat the reaction mixture to reflux (the boiling point of thionyl chloride is ~76 °C) and maintain for 1-2 hours. The reaction progress can be monitored by the cessation of gas evolution.

- Work-up and Purification: Allow the mixture to cool to room temperature. The excess thionyl chloride is removed by distillation under atmospheric pressure. The remaining crude product, **2-furoyl chloride**, is then purified by fractional distillation under reduced pressure to yield a colorless to pale yellow liquid.[1]

Causality and Trustworthiness: The use of excess thionyl chloride ensures the complete conversion of the carboxylic acid. The DMF catalyst facilitates the reaction by forming a reactive Vilsmeier intermediate, which is more susceptible to nucleophilic attack by the chloride ion. The final distillation under reduced pressure is crucial to obtain high-purity product, as it allows for boiling at a lower temperature, minimizing thermal decomposition.

Core Reactivity: The Nucleophilic Acyl Substitution Mechanism

The reactivity of **2-furoyl chloride** is dominated by the high electrophilicity of its carbonyl carbon. This is a consequence of the inductive electron-withdrawing effects of both the carbonyl oxygen and the adjacent chlorine atom. Furthermore, the chloride ion is an excellent leaving group.[15] Consequently, **2-furoyl chloride** readily undergoes nucleophilic acyl substitution reactions with a wide range of nucleophiles.[16]

The generalized mechanism proceeds via a tetrahedral intermediate, as illustrated below.

Nucleophilic Acyl Substitution Mechanism.

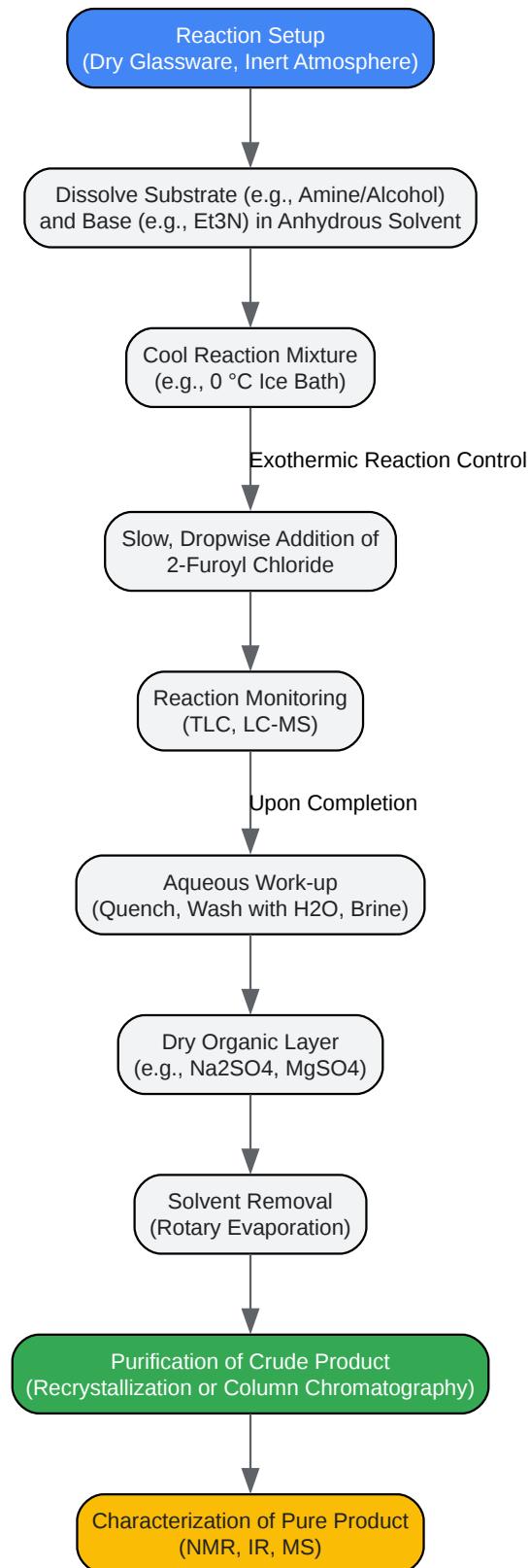
Key Reactions and Applications in Drug Development

- Amide Formation: **2-Furoyl chloride** reacts readily with primary and secondary amines to form the corresponding amides. This reaction is fundamental in synthesizing many active pharmaceutical ingredients (APIs). A non-nucleophilic base, such as triethylamine or pyridine, is typically added to scavenge the HCl byproduct.[14]
 - Application Example (Prazosin Synthesis): In the synthesis of Prazosin, **2-furoyl chloride** is reacted with the secondary amine of a piperazine intermediate to form the final amide linkage.[17][18]
- Ester Formation (Esterification): The reaction with alcohols yields furoate esters. This is a highly efficient method for ester synthesis compared to Fischer esterification.[16]

- Application Example (Mometasone Furoate Synthesis): Mometasone Furoate is prepared by the direct esterification of the 17-hydroxyl group of mometasone with **2-furoyl chloride** in the presence of a tertiary amine like triethylamine.[19][20] This reaction showcases the chemoselectivity achievable, as the reagent preferentially acylates the less hindered secondary alcohol in the presence of other hydroxyl groups under controlled conditions. [19][20]
- Friedel-Crafts Acylation: As an acyl chloride, it can participate in Friedel-Crafts acylation reactions with electron-rich aromatic or heteroaromatic compounds in the presence of a Lewis acid catalyst (e.g., AlCl_3) to form aryl furoyl ketones. This C-C bond-forming reaction is a powerful tool for building molecular complexity.

Workflow for a Typical Acylation Reaction

The following diagram outlines a standard workflow for employing **2-furoyl chloride** in a laboratory synthesis, emphasizing safety and purification.



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Standard Laboratory Workflow for Acylation.

Expert Insight: The slow, controlled addition of **2-furoyl chloride** at reduced temperatures is critical. Due to its high reactivity, these reactions are often highly exothermic. Failure to control the temperature can lead to side reactions and a decrease in yield and purity. The choice of a non-nucleophilic base is paramount to prevent it from competing with the intended nucleophile.

Conclusion

2-Furoyl chloride is a cornerstone reagent in organic synthesis, offering a reliable and efficient means of introducing the furoyl moiety into a vast array of molecules. Its high reactivity, while demanding careful handling, is precisely what makes it so valuable for constructing complex molecular architectures found in pharmaceuticals and other advanced materials. A comprehensive understanding of its properties, reaction mechanisms, and practical handling protocols, as outlined in this guide, empowers researchers to leverage its full synthetic potential in their scientific endeavors.

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